molecular formula C28H18O8 B3068927 5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid CAS No. 921619-91-2

5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B3068927
CAS No.: 921619-91-2
M. Wt: 482.4 g/mol
InChI Key: UMTUQDSLNCYCDQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid (IUPAC name: 5″-(3′,5′-Dicarboxy-[1,1′-biphenyl]-4-yl)-[1,1′:4′,1″:3″,1‴:4‴,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid) is a highly branched polyaromatic carboxylic acid. Key characteristics include:

  • Molecular formula: C₄₈H₃₀O₁₂
  • Molecular weight: 798.756 g/mol (monoisotopic mass: 798.1737) .
  • Structural features: A quinquephenyl backbone with four carboxylic acid groups at the 3,5-positions of terminal benzene rings.

Properties

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O8/c29-25(30)21-9-19(10-22(13-21)26(31)32)17-5-1-15(2-6-17)16-3-7-18(8-4-16)20-11-23(27(33)34)14-24(12-20)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTUQDSLNCYCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153943
Record name [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid
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Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921619-91-2
Record name [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921619-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-3,3′′′,5,5′′′-tetracarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 921619-91-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl compounds with carboxylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Its unique structure allows it to interact with different enzymes and receptors, modulating their activities .

Comparison with Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Substituents

Examples :

  • 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl] benzene-1,2-dicarboxylic acid (Compound 26, MW: 560.1026) .
  • 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3,5-dichloro-4-fluoro-anilino)methyl]pyrazol-1-yl] benzoic acid (Compound 28, MW: 592.0424) .

Key Differences :

Feature Main Compound Pyrazole Derivatives
Core Structure Quinquephenyl backbone Pyrazole ring with aryl groups
Functional Groups 4 × COOH COOH + trifluoromethyl + halogens
Molecular Weight ~800 g/mol 560–592 g/mol
Polarity Highly polar (multiple COOH) Moderate (lipophilic CF₃)
Applications MOFs, coordination chemistry Growth inhibitors (pharma)

Insights :
The pyrazole derivatives exhibit lower molecular weights and enhanced lipophilicity due to trifluoromethyl and halogen substituents, making them suitable for biological applications. In contrast, the main compound’s rigidity and carboxylate density favor material science uses .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Properties :

  • Molecular formula: C₉H₈O₄ (MW: 180.16 g/mol).
  • Structure: Simple phenolic acid with a single benzene ring, two hydroxyl groups, and a propenoic acid chain .

Comparison :

Feature Main Compound Caffeic Acid
Size Large (48 carbons) Small (9 carbons)
Solubility Low in organic solvents High in water and ethanol
Reactivity Multi-dentate ligand potential Antioxidant properties
Applications Materials science Cosmetics, supplements

Insights :
Caffeic acid’s simplicity allows broad bioavailability and antioxidant activity, whereas the main compound’s size limits biological uptake but enhances structural versatility for advanced materials .

Trifluoromethyl-Substituted Benzoic Acid Derivatives

Examples :

  • 5-[3-Carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid (MW: ~434 g/mol, InChIKey: WMKDVTLSPZYIOX) .
  • 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid (MW: ~434 g/mol, InChIKey: Not provided) .

Comparison :

Feature Main Compound Trifluoromethyl Analogs
Electron Effects Electron-withdrawing COOH Enhanced by CF₃/CF₃O groups
Acidity High (multiple COOH) Moderate (CF₃ reduces pKa)
Synthetic Complexity High (multiple couplings) Moderate (fewer rings)

Insights :
Trifluoromethyl groups in analogs increase lipophilicity and metabolic stability, favoring pharmaceutical applications. The main compound’s higher acidity and rigidity are better suited for coordination chemistry .

Structural and Functional Trends :

  • Size and Complexity : The main compound’s quinquephenyl backbone distinguishes it from smaller analogs like caffeic acid or pyrazole derivatives.
  • Polarity: Multiple COOH groups make it more hydrophilic than trifluoromethyl-containing analogs but less soluble than simple phenolic acids.
  • Applications : Biological activity correlates with lipophilicity (e.g., pyrazole derivatives), while material science applications favor rigidity and coordination sites (main compound).

Data Gaps: The evidence lacks direct experimental data (e.g., solubility, thermal stability) for the main compound.

Biological Activity

Overview

5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid, also known as H4TPTC, is a complex organic compound with the molecular formula C22H14O8. It belongs to the family of terphenyl tetracarboxylic acids and is characterized by multiple carboxylic acid groups attached to a terphenyl backbone. This unique structure allows for significant biological and chemical interactions, making it a subject of interest in various scientific fields.

Target Enzyme

The primary target of H4TPTC is dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of this enzyme can lead to reduced cell proliferation, making H4TPTC a potential candidate for therapeutic applications in cancer treatment and other proliferative diseases.

Mode of Action

H4TPTC interacts with its target enzyme by forming non-covalent interactions that inhibit its activity. This inhibition can lead to a decrease in the levels of pyrimidine nucleotides, thereby affecting cellular processes such as DNA replication and repair. Additionally, the compound's multiple carboxylic acid groups facilitate strong intermolecular interactions, enhancing its biological efficacy.

Anticancer Properties

Research has indicated that H4TPTC exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cancer cell death .

Antimicrobial Activity

H4TPTC has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property makes it a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Case Studies

  • Anticancer Efficacy : A study published in Molecules explored the effects of H4TPTC on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The compound was found to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of H4TPTC against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,2-Benzenedicarboxylic Acid (Phthalic Acid)C8H6O4Simpler structure with fewer carboxylic groups
1,3-Benzenedicarboxylic Acid (Isophthalic Acid)C8H6O4Similar reactivity but less complex
1,4-Benzenedicarboxylic Acid (Terephthalic Acid)C8H6O4Used primarily in polyester production

H4TPTC stands out due to its terphenyl backbone and multiple carboxylic acid groups, providing distinct chemical properties and reactivity compared to simpler benzenedicarboxylic acids. Its structure allows for complex coordination with metal ions and enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
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5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

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